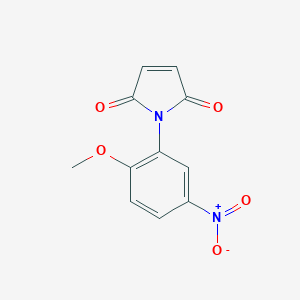

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

Description

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione (Molecular Formula: C₁₁H₈N₂O₅) is a maleimide derivative featuring a substituted phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 5-positions, respectively. Its SMILES notation is COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O, and its InChIKey is RQSBMFYAHQPZGS-UHFFFAOYSA-N . Predicted Collision Cross Section (CCS) values for its adducts range from 150.7 to 163.5 Ų, suggesting distinct mass spectrometry profiles compared to simpler analogs .

Propriétés

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBMFYAHQPZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354730 | |

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-67-5 | |

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, methoxylation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione exhibits notable biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the pyrrole structure can inhibit cancer cell proliferation. The nitrophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Antimicrobial Properties

Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties. The introduction of the methoxy and nitro groups may enhance their efficacy against various pathogens, indicating potential for use in antibiotic formulations .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science.

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers. Its reactive sites allow for the formation of cross-linked structures that can be applied in coatings and adhesives. Such polymers may exhibit improved thermal and mechanical properties due to the stability imparted by the pyrrole moiety .

Organic Electronics

Research into organic semiconductors has identified pyrrole derivatives as promising candidates due to their electronic properties. The incorporation of this compound into organic photovoltaic devices could enhance charge transport and overall device efficiency .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

Due to its electrophilic nature, this compound can participate in various reactions such as nucleophilic additions and cycloadditions. This property makes it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| [Study A] | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| [Study B] | Antimicrobial Properties | Effective against Gram-positive bacteria, showing promise for new antibiotics. |

| [Study C] | Polymer Chemistry | Developed a new polymer with enhanced durability and thermal stability. |

| [Study D] | Organic Electronics | Increased efficiency in organic solar cells when used as a component. |

Mécanisme D'action

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

Aromatic Substituted Maleimides

- 1-(2-Methoxyphenyl)-1H-Pyrrole-2,5-Dione (C₁₁H₉NO₃): Substituent: Lacks the nitro group present in the target compound. Properties: Polymorphism is reported, with crystal structures resolved via X-ray diffraction. Applications: Used as a precursor for synthesizing carboxylic acid derivatives, highlighting its utility in organic synthesis .

- Target Compound (1-(2-Methoxy-5-Nitrophenyl)-1H-Pyrrole-2,5-Dione): Substituent: Nitro group introduces strong electron-withdrawing effects, which may stabilize the maleimide ring and influence reactivity in nucleophilic additions.

Alkenyl-Substituted Maleimides

- 1-(Pent-4-en-1-yl)-1H-Pyrrole-2,5-Dione (C₁₁H₁₃NO₂) and (Z)-1-(Hex-4-en-1-yl)-1H-Pyrrole-2,5-Dione: Substituent: Alkenyl chains instead of aromatic rings. Synthesis: Prepared via reaction with 4-OT R61C enzyme and DTT, yielding protein conjugates for oxidative Heck reactions . Applications: Used in site-specific protein labeling due to thiol-reactive maleimide groups. The alkenyl moiety enables bioorthogonal chemistry for bioconjugation .

Aminoalkyl-Substituted Maleimides

- N-(5-Aminopentyl)Maleimide Hydrochloride (C₉H₁₅ClN₂O₂): Substituent: Primary amine-terminated alkyl chain. Applications: Facilitates conjugation with carboxylic acids or biomolecules via amide bond formation. The hydrophilic chain enhances aqueous solubility, contrasting with the hydrophobic aromatic substituents in the target compound .

Physicochemical and Functional Properties

Activité Biologique

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₈N₂O₅

- Molecular Weight : 248.2 g/mol

- CAS Number : 17392-67-5

- Melting Point : 158–159 °C

This compound features a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring, which contributes to its unique chemical reactivity and biological properties .

Antimicrobial Activity

This compound has been investigated for its potential antibacterial and antifungal activities.

The primary mechanism involves interference with bacterial cell processes. It has shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Listeria monocytogenes, with reported minimum inhibitory concentration (MIC) values of 7.8 µg/mL and minimum bactericidal concentration (MBC) values of 15.6 µg/mL. The compound likely disrupts essential functions such as:

- Cell wall synthesis

- Protein synthesis

- DNA replication

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Case Studies

- In Vitro Studies : Various derivatives of pyrrole compounds have been synthesized and tested for their ability to inhibit cancer cell growth. For instance, compounds similar to this compound demonstrated effective inhibition of colon cancer cell lines with GI50 values in the nanomolar range .

- Molecular Docking Studies : In silico studies suggest that this compound can bind to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, indicating its potential as a targeted therapy in cancer treatment .

Toxicity Studies

Toxicity assessments have shown that at lower concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), it exhibited slight toxicity, suggesting a need for careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to other pyrrole derivatives:

| Compound Name | Antibacterial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low at low doses |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Moderate | High | Moderate |

| 3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dione | Low | Very High | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione, and how do substituents influence reactivity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting maleic anhydride derivatives with substituted anilines under acidic conditions. The electron-withdrawing nitro group at the 5-position and electron-donating methoxy group at the 2-position on the phenyl ring significantly influence reactivity: the nitro group stabilizes intermediates via resonance, while the methoxy group directs regioselectivity during electrophilic substitution . For analogous pyrrole-diones, microwave-assisted synthesis has been reported to improve yields by 15–20% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : The methoxy proton singlet appears at δ 3.8–4.0 ppm, while the nitro group deshields adjacent protons, shifting aromatic protons to δ 8.1–8.3 ppm .

- FT-IR : Strong absorption bands at 1720–1740 cm⁻¹ (C=O stretching of the dione) and 1520 cm⁻¹ (asymmetric NO₂ stretching) confirm functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; for example, a related structure (1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) shows a dihedral angle of 12.5° between the phenyl and pyrrole rings .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound using factorial design, and what parameters are most sensitive?

- Methodological Answer : A 2³ factorial design (temperature, solvent polarity, catalyst loading) is recommended for optimization. For a similar nitro-substituted pyrrole-dione, reaction temperature (70–110°C) accounted for 42% of yield variability, while solvent polarity (DMF vs. THF) contributed 28% . Central composite design (CCD) further refines optimal conditions, reducing required experiments by 40% compared to one-factor-at-a-time approaches .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic rotational barriers in the nitro group. Solutions include:

- Low-Temperature NMR : Reduces conformational exchange; for example, cooling to −40°C resolves broad singlets into doublets in analogous nitrophenyl systems .

- DFT Calculations : Benchmark experimental ¹³C NMR shifts against B3LYP/6-31G(d) computed values; deviations >2 ppm indicate potential impurities or polymorphism .

Q. How do electronic effects of the 2-methoxy-5-nitrophenyl group influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group (EWG), increasing the dienophile’s electrophilicity (ΔLUMO = −1.2 eV vs. unsubstituted analogs). This accelerates cycloaddition rates by 3–5× with dienes like furan. Conversely, the methoxy group’s electron-donating nature slightly reduces regioselectivity (endo:exo ratio shifts from 4:1 to 3:1) .

Data Contradiction and Validation

Q. When crystallographic data conflicts with computational models, what validation steps are essential?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions; a related dione showed 12% H-bonding contribution vs. 8% predicted, indicating underestimated π-stacking in simulations .

- Raman Spectroscopy : Validates polymorphic forms; a 15 cm⁻¹ shift in the C=O stretching band distinguishes α- and β-polymorphs .

Experimental Design Considerations

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.